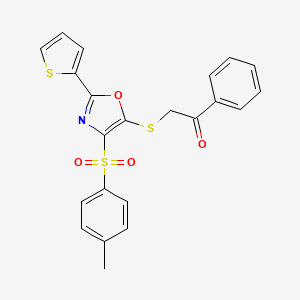

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Description

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a heterocyclic compound featuring an oxazole core substituted with a thiophen-2-yl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 4. The ethanone moiety is linked via a thioether bond to the oxazole ring, while a phenyl group occupies the terminal position (Figure 1).

Properties

IUPAC Name |

2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S3/c1-15-9-11-17(12-10-15)30(25,26)21-22(27-20(23-21)19-8-5-13-28-19)29-14-18(24)16-6-3-2-4-7-16/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTSNUMDEAIBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, a compound featuring a unique combination of phenyl, thiophene, and oxazole moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.39 g/mol. The compound's structure facilitates interactions with various biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiophene and oxazole rings allows for binding interactions that can modulate enzymatic pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting the mPGES-1 enzyme can inhibit cancer cell proliferation effectively. Compounds derived from thiophenes have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including A549 lung cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiophene-containing compounds have been reported to exhibit antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against Mycobacterium tuberculosis and other pathogens, showing promising results .

Case Studies

- Inhibition of mPGES-1 : A study identified lead compounds based on 2-(thiophen-2-yl)acetic acid that showed selective inhibition of mPGES-1, leading to apoptosis in cancer cell lines . This highlights the relevance of the thiophene moiety in enhancing biological activity.

- Antiproliferative Effects : Another study evaluated various derivatives for antiproliferative activity against human tumor cell lines. Compounds structurally related to this compound showed enhanced activity compared to standard treatments like cisplatin .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 1c | mPGES-1 Inhibitor | Low micromolar | Cancer |

| 40f | Antituberculosis | 87% inhibition | Mycobacterium tuberculosis |

| 47f | Anticancer | 6.2 | Colon carcinoma HCT-116 |

Scientific Research Applications

Synthesis of Complex Molecules

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone serves as a valuable building block for synthesizing more complex organic molecules. Its structure allows for various substitution reactions that can lead to the formation of new compounds with enhanced properties. This capability is particularly useful in the development of novel pharmaceuticals and materials.

The compound has shown potential in several biological applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The interaction with specific enzymes or receptors could modulate biological pathways involved in infection processes .

- Anticancer Properties : Preliminary studies suggest that this compound could have anticancer activity by targeting cancer cell pathways. The unique binding interactions facilitated by its structure may inhibit tumor growth or induce apoptosis in cancer cells .

Medicinal Chemistry

In medicinal chemistry, the compound is investigated for its therapeutic potential against various diseases:

- Enzyme Inhibition : Similar compounds have been reported to inhibit critical enzymes such as proteases involved in viral replication (e.g., SARS-CoV-2 main protease). This suggests that this compound may also possess similar inhibitory effects.

- Urease Inhibition : Some structural analogs have demonstrated significant urease inhibitory activity, which could be beneficial in treating urease-related infections.

SARS-CoV-2 Inhibition

A study highlighted the effectiveness of compounds structurally related to this compound as non-peptidomimetic inhibitors against SARS-CoV-2 main protease. These compounds exhibited low micromolar IC50 values, indicating potent antiviral activity .

Antifungal Activity

Research on thiophene-linked compounds demonstrated that derivatives similar to this compound showed promising antifungal activity against various fungal strains. The efficacy was evaluated through bioassays that indicated significant antifungal properties compared to standard treatments .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic derivatives (Table 1):

Table 1: Structural Comparison

Analytical Characterization

Key techniques for analogues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.